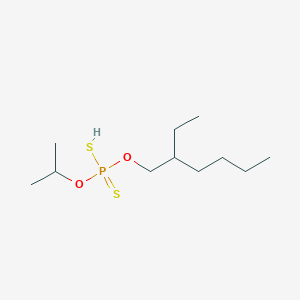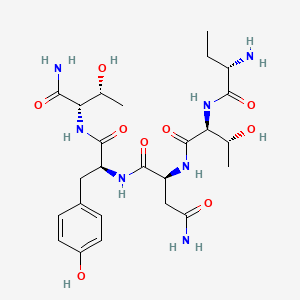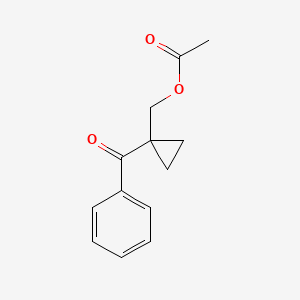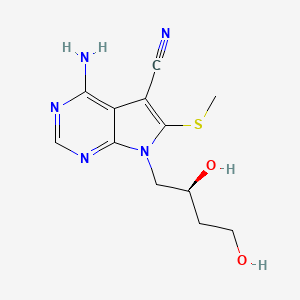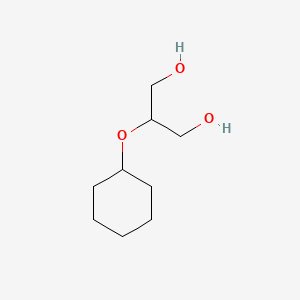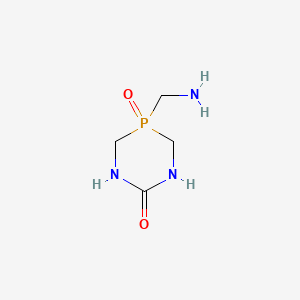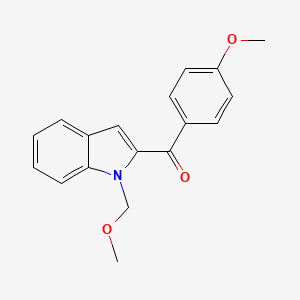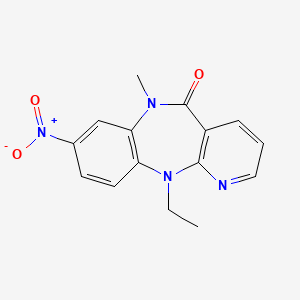
1,1'-Dithiobis(4-isothiocyanatobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Dithiobis(4-isothiocyanatobenzene) is an organic compound with the molecular formula C14H8N2S4. It is a disulfide derivative of isothiocyanatobenzene and is known for its unique chemical properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-Dithiobis(4-isothiocyanatobenzene) can be synthesized through several methods. One common approach involves the reaction of 4-isothiocyanatobenzenethiol with sulfur dichloride in the presence of a base. The reaction typically occurs under mild conditions and yields the desired disulfide compound .
Industrial Production Methods
Industrial production of 1,1’-Dithiobis(4-isothiocyanatobenzene) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Dithiobis(4-isothiocyanatobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Substitution: The isothiocyanate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate groups under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Thiourea derivatives when reacting with amines.
Aplicaciones Científicas De Investigación
1,1’-Dithiobis(4-isothiocyanatobenzene) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a cross-linking agent in polymer chemistry.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-Dithiobis(4-isothiocyanatobenzene) involves its ability to form covalent bonds with nucleophilic groups in target molecules. The isothiocyanate groups react with amino, thiol, or hydroxyl groups, leading to the formation of stable thiourea or thiocarbamate linkages. This reactivity underlies its use in cross-linking and labeling applications .
Comparación Con Compuestos Similares
Similar Compounds
1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene: A liquid crystal compound with similar isothiocyanate functionality.
Phenyl isothiocyanate: A simpler isothiocyanate compound used in peptide sequencing and organic synthesis.
Uniqueness
1,1’-Dithiobis(4-isothiocyanatobenzene) is unique due to its disulfide linkage, which imparts distinct chemical properties and reactivity compared to other isothiocyanate compounds. This uniqueness makes it valuable in applications requiring specific cross-linking or labeling capabilities.
Propiedades
Número CAS |
15398-69-3 |
|---|---|
Fórmula molecular |
C14H8N2S4 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
1-isothiocyanato-4-[(4-isothiocyanatophenyl)disulfanyl]benzene |
InChI |
InChI=1S/C14H8N2S4/c17-9-15-11-1-5-13(6-2-11)19-20-14-7-3-12(4-8-14)16-10-18/h1-8H |
Clave InChI |
IGFVJCSYXLNCHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=C=S)SSC2=CC=C(C=C2)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



